N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a furan-2-carboxamide moiety at position 4 via a methyl linker. Its molecular formula is C₁₅H₁₃N₃O₂S, with a molecular weight of 307.35 g/mol.
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2S/c18-14(13-7-4-8-19-13)16-9-12-10-20-15(17-12)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,18) |
InChI Key |
LINDQHXBZJBVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Procedure :
-
Reactants :
-
Phenacyl bromide (α-bromoacetophenone, 1.0 equiv)
-
Thiourea (1.1 equiv)
-
-
Conditions :
-
Mechanism :
Outcome :
Chloromethylation of 2-Phenyl-1,3-thiazole
Introducing a chloromethyl group at position 4 requires electrophilic substitution.
Procedure :
-
Reactants :
-
2-Phenyl-1,3-thiazole (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
HCl gas (anhydrous, catalytic)
-
-
Conditions :
-
Mechanism :
Outcome :
-
Product : 2-Phenyl-4-(chloromethyl)-1,3-thiazole (yield: 60–70%).
-
Characterization :
Amination of 2-Phenyl-4-(chloromethyl)-1,3-thiazole
Nucleophilic Substitution with Ammonia
The chloromethyl group is converted to aminomethyl via ammonolysis.
Procedure :
-
Reactants :
-
2-Phenyl-4-(chloromethyl)-1,3-thiazole (1.0 equiv)
-
Ammonium hydroxide (28% NH3, 5.0 equiv)
-
-
Conditions :
-
Mechanism :
-
SN2 displacement of chloride by ammonia.
-
Outcome :
-
Product : 2-Phenyl-4-(aminomethyl)-1,3-thiazole (yield: 50–65%).
-
Characterization :
Synthesis of Furan-2-carbonyl Chloride
Chlorination of Furan-2-carboxylic Acid
Procedure :
-
Reactants :
-
Furan-2-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl2, 2.0 equiv)
-
-
Conditions :
-
Solvent: Toluene (anhydrous)
-
Temperature: Reflux at 110°C for 3 hours.
-
-
Mechanism :
-
Nucleophilic acyl substitution, replacing hydroxyl with chloride.
-
Outcome :
-
Product : Furan-2-carbonyl chloride (yield: 90–95%).
Coupling of 2-Phenyl-4-(aminomethyl)-1,3-thiazole with Furan-2-carbonyl Chloride
Amide Bond Formation
Procedure :
-
Reactants :
-
2-Phenyl-4-(aminomethyl)-1,3-thiazole (1.0 equiv)
-
Furan-2-carbonyl chloride (1.2 equiv)
-
Triethylamine (TEA, 2.0 equiv, base)
-
-
Conditions :
-
Mechanism :
-
Base deprotonates the amine, enabling nucleophilic attack on the acyl chloride.
-
Outcome :
-
Product : this compound (yield: 70–80%).
-
Characterization :
Optimization and Challenges
Yield Improvement Strategies
Purification Methods
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted acyl chloride.
-
Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch + Chlorination | Electrophilic substitution | 60 | 95 | Moderate |
| Direct Coupling | EDCl/HOBt-mediated acylation | 85 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide has been investigated for its potential as:
Antimicrobial Agent : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cells. In vitro studies have shown that it can induce apoptosis in several cancer cell lines by modulating pathways involved in cell survival and proliferation.
Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in preclinical models of inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines, suggesting a role in treating conditions like rheumatoid arthritis.
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces levels of inflammatory cytokines |
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole structure is synthesized using appropriate precursors such as 2-bromoacetophenone and thiourea.
- Coupling Reaction : The thiazole derivative is then reacted with furan derivatives under coupling conditions (e.g., using EDCI and HOBt) to form the final product.
- Purification : The compound is purified through recrystallization or chromatography to obtain the desired purity level.
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in tumor growth compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
A murine model study examined the anti-inflammatory properties of this compound in induced arthritis. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide with structurally related compounds, focusing on molecular features, physicochemical properties, and functional variations.
Thiazole Derivatives with Furan-Carboxamide Substituents
2.1.1. 5-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide (SIN-009)
- Molecular Formula : C₁₆H₁₃BrN₂O₂S
- Molecular Weight : 377.26 g/mol
- Key Features : Incorporates a bromine atom on the furan ring and an ethyl linker between the thiazole and carboxamide groups.
- Implications: The bromine substituent may enhance electrophilic reactivity and alter solubility compared to the target compound.
2.1.2. N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide
- Molecular Formula: Not explicitly stated ().
- Key Features : Replaces the thiazole core with a benzodiazole ring.
Thiazole Derivatives with Varied Functional Groups
2.2.1. Compounds 7c–7f ()
These compounds share a 1,3-thiazole core but differ in substituents:
- General Formula : C₁₆–₁₇H₁₇–₁₉N₅O₂S₂
- Molecular Weight : 375–389 g/mol
- Key Features: Include amino-thiazole and oxadiazole-sulfanyl-propanamide groups.
- Physicochemical Data :
- Melting Points : 134–178°C
- Spectral Data : IR (C=O stretch at ~1650–1680 cm⁻¹), NMR (aromatic protons at δ 6.8–8.2 ppm), and EI-MS (m/z 375–389).
- Implications : The oxadiazole and sulfanyl groups enhance polarity and may improve solubility in polar solvents compared to the target compound’s furan-carboxamide group .
2.2.2. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Molecular Formula : C₁₅H₁₆ClN₃O₂S
- Molecular Weight : 349.83 g/mol
- Key Features: A chloro-substituted phenyl group on the thiazole and a morpholinoacetamide side chain.
Furan-Carboxamide Derivatives with Alternative Cores
2.3.1. N-[(Furan-2-yl)methyl]-2-methylfuran-3-carboxamide
- Key Features : A methyl-substituted furan at position 3 instead of position 2.
- Implications : The shifted methyl group may sterically hinder interactions with target proteins compared to the target compound’s unsubstituted furan ring .
2.3.2. 2-[Acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₆H₁₆N₄O₃S₂
- Molecular Weight : 376.5 g/mol
- Key Features: Contains a methyl-thiazole and an acetylated amino linker.
- Implications : The acetyl group may reduce metabolic stability compared to the target compound’s simpler carboxamide structure .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The ethyl linker in SIN-009 (vs. methyl in the target compound) may enhance conformational adaptability, influencing binding to biological targets .
Heterocyclic Diversity : Replacing thiazole with benzodiazole () or oxadiazole () modifies hydrogen-bonding and π-stacking capabilities, critical for drug-receptor interactions.
Functional Group Impact : Acetylation () or morpholine incorporation () introduces metabolic liabilities or basicity, affecting pharmacokinetics.
Biological Activity
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesis methods, and mechanisms of action, supported by relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of 298.36 g/mol. The compound features a furan ring and a thiazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenyl-1,3-thiazole with furan derivatives. Common reagents include coupling agents like EDCI and HOBt, often conducted in organic solvents under reflux conditions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance:
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - |
| Staphylococcus epidermidis | 0.22 - 0.25 | - |
| Escherichia coli | 0.5 | - |
The minimum inhibitory concentration (MIC) values highlight the compound's potency against Gram-positive bacteria, with some derivatives showing better activity than conventional antibiotics like amphotericin B .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as A431 and Jurkat cells:
| Cell Line | IC50 (μg/mL) |
|---|---|
| A431 | < 1.98 |
| Jurkat | < 1.61 |
The structure–activity relationship (SAR) analyses suggest that the presence of the thiazole ring is crucial for its cytotoxic activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole moiety can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation in bacterial species, enhancing its efficacy as an antimicrobial agent.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
- Combination Therapies : In combination with other agents, this compound has demonstrated enhanced antimicrobial effects against resistant strains.
- In Vivo Studies : Animal models have indicated that this compound can reduce tumor size when administered in specific dosages alongside standard chemotherapy agents.
Q & A
Q. What are the standard synthetic routes for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves coupling a furan-2-carboxamide derivative with a 2-phenylthiazole intermediate. Key steps include:
Thiazole Formation : Reacting substituted thioureas with α-haloketones under reflux (e.g., ethanol, 80°C) to form the thiazole core .
Amide Coupling : Using carbodiimide reagents (e.g., EDC/HCl) to link the thiazole methylamine to furan-2-carboxylic acid .
Purification : Recrystallization from chloroform/methanol or column chromatography (silica gel, ethyl acetate/hexane).
- Purity Validation :
- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~δ 165 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]<sup>+</sup> at m/z 325.3) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| <sup>1</sup>H/<sup>13</sup>C NMR | Structural confirmation | Chemical shifts for thiazole (δ 7.5–8.0 ppm), furan (δ 6.3–7.4 ppm), and carboxamide (δ 2.5–3.5 ppm) . |
| IR Spectroscopy | Functional group analysis | C=O stretch (~1650 cm<sup>-1</sup>), C-N (1250 cm<sup>-1</sup>) . |
| HPLC | Purity assessment | >95% purity using C18 column, acetonitrile/water gradient . |
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) to improve thiazole-aryl bond formation .
- In Situ Monitoring : Employ TLC or inline HPLC to track reaction progress and terminate at peak conversion .
- Data-Driven Adjustments : Statistical tools (e.g., Design of Experiments) to optimize temperature (60–120°C) and stoichiometry .
Q. How to resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
- Methodological Answer :
Standardized Assays : Re-test activity using consistent protocols (e.g., MIC for antimicrobial, MTT for cytotoxicity) .
Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation products .
Target Profiling : Use molecular docking (AutoDock Vina) to predict binding to multiple targets (e.g., kinase vs. bacterial enzymes) .
Comparative Studies : Benchmark against known inhibitors (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Q. What strategies elucidate the mechanism of action for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., topoisomerase II for anticancer activity) .
- Cellular Localization : Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
| Substituent Modification | Biological Impact | Example Data |
|---|---|---|
| Thiazole 2-phenyl group | Increased lipophilicity enhances membrane permeability (logP 2.1 → 3.5) . | |
| Furan methyl addition | Reduces metabolic degradation (t1/2 from 2h → 5h in microsomes) . |
- Method : Synthesize analogs (e.g., halide, methyl, methoxy substitutions) and test in parallel assays .
Data Contradiction Analysis
Q. How to address inconsistent solubility data across studies?
- Methodological Answer :
- Solvent System Comparison : Test solubility in DMSO (high) vs. PBS (low) to clarify assay compatibility .
- Aggregation Testing : Dynamic light scattering (DLS) to detect nanoaggregates at >100 µM .
- pH Profiling : Measure solubility at pH 5–8 to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
